molecular formula C13H16N4O2S B2686917 1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034432-04-5

1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2686917
CAS No.: 2034432-04-5
M. Wt: 292.36
InChI Key: WYNKKUWYCRNRLB-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a chemical hybrid compound featuring a piperidine core functionalized with both a benzenesulfonyl group and a 1,2,3-triazole ring. This structure combines two privileged pharmacophores, making it a valuable scaffold in medicinal chemistry research and drug discovery. The 1,2,3-triazole ring is a key pharmacophore known for its metabolic stability, ability to form hydrogen bonds, and participation in dipole-dipole interactions, which are crucial for enhancing binding affinity with biological targets . This ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable "click chemistry" reaction that ensures high regioselectivity for the 1,4-disubstituted isomer . The benzenesulfonyl group is a common moiety known to influence the compound's electronic properties and pharmacokinetic profile. The piperidine ring serves as a versatile nitrogen-containing scaffold frequently found in bioactive molecules. This compound is intended for research applications only, specifically for the synthesis and screening of novel bioactive molecules, investigation of structure-activity relationships (SAR), and as a building block in developing potential therapeutic agents for various diseases. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-20(19,13-4-2-1-3-5-13)16-10-6-12(7-11-16)17-14-8-9-15-17/h1-5,8-9,12H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNKKUWYCRNRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.

    Attachment of the benzenesulfonyl group: The benzenesulfonyl group can be introduced via sulfonylation of the piperidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click reaction and sulfonylation steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those containing triazole rings. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes or interference with essential metabolic pathways.

  • Case Study : A study involving sulfonamide-containing triazole derivatives reported MIC values as low as 4 μg/mL against S. aureus, indicating potent antibacterial properties .

Antiviral Activity

Research has also indicated that triazole derivatives can serve as inhibitors of viral infections. For example, compounds similar to 1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have been evaluated for their efficacy against viruses like the yellow fever virus .

  • Case Study : A specific class of triazole derivatives was synthesized and tested for their ability to inhibit yellow fever virus replication, showcasing the potential of these compounds in antiviral drug development .

Anticancer Activity

The anticancer properties of sulfonamide derivatives are well-documented. The triazole moiety is known to enhance the cytotoxicity of compounds against various cancer cell lines. Studies have shown that certain derivatives exhibit moderate activity against renal and breast cancer cell lines .

  • Case Study : In vitro studies demonstrated that a related sulfonamide derivative inhibited growth in several cancer cell lines with growth inhibition percentages ranging from 10% to 17% .

Synthesis and Characterization

The synthesis of 1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves classical methods such as sulfonamidation reactions. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Summary Table of Applications

ApplicationDescriptionReference
AntimicrobialEffective against Staphylococcus aureus with low MIC values
AntiviralPotential inhibitors of yellow fever virus
AnticancerModerate activity against various cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes in bacteria

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and benzenesulfonyl group can contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and molecular differences between 1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine and related piperidine derivatives.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonyl Substituent 4-Position Substituent CAS Number
1-(Benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine C₁₃H₁₆N₄O₂S 292.07 Benzenesulfonyl 2H-1,2,3-triazol-2-yl Not provided
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine C₁₀H₁₇N₅O₂S 258.34 1,3-Dimethylpyrazole-4-sulfonyl 4-Amine 1019006-22-4
1-({4'-Chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine C₁₉H₁₉ClN₄O₂S 402.90 4'-Chloro-biphenyl-3-sulfonyl 2H-1,2,3-triazol-2-yl 2034474-20-7

Key Comparisons:

Sulfonyl Group Variations: The benzenesulfonyl group in the parent compound is a simple aromatic substituent, offering moderate hydrophobicity and steric bulk. The 4'-chloro-biphenyl-3-sulfonyl substituent (402.90 g/mol) significantly increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

4-Position Functionalization :

  • The triazol-2-yl group (present in the parent compound and the biphenyl analog) provides three nitrogen atoms capable of hydrogen bonding and metal coordination.
  • The 4-amine group in the pyrazole derivative replaces the triazole, introducing a primary amine that could participate in salt formation or covalent bonding, altering pharmacokinetic properties .

Molecular Weight and Implications: The biphenyl derivative (402.90 g/mol) exceeds the parent compound’s molecular weight by 37.8%, likely affecting bioavailability and diffusion rates.

Research Findings and Theoretical Implications

While experimental data on biological activity or physicochemical properties are absent in the provided evidence, structural analysis permits the following inferences:

  • Solubility : The pyrazole derivative’s amine group may improve aqueous solubility relative to the triazole-containing compounds, which rely on heteroaromatic polarity .
  • Binding Interactions : The triazole’s nitrogen atoms could engage in target-specific hydrogen bonds, whereas the pyrazole’s amine might form stronger ionic interactions.

Limitations

The evidence lacks empirical data on synthesis yields, biological assays, or spectroscopic characterization. Further studies are required to validate theoretical predictions regarding solubility, stability, and activity.

Biological Activity

The compound 1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a derivative of piperidine and triazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is C13H15N3O2SC_{13}H_{15}N_3O_2S, with a molecular weight of approximately 285.35 g/mol. The compound features a piperidine ring substituted with a benzenesulfonyl group and a 1,2,3-triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the triazole ring exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazole compounds have been shown to possess potent antifungal activity against various strains, including Candida albicans. Some studies report minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL for related triazole compounds .
  • Antibacterial Activity : Compounds similar to 1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have demonstrated efficacy against Gram-positive and Gram-negative bacteria. For example, triazole derivatives exhibited MIC values significantly lower than standard antibiotics like ampicillin .

Anticancer Activity

The sulfonamide group present in the compound enhances its anticancer properties. Studies have reported moderate activity against various cancer cell lines:

  • Cell Lines Tested : The compound showed growth inhibition percentages ranging from 10.83% to 17.64% against UO-31 (renal), SNB-75 (central nervous system), HCT-116 (colon), and BT-549 (breast) cancer cell lines .
  • Mechanism of Action : The incorporation of the sulfonamide moiety has been linked to improved chemical stability and interaction with cancer-related targets such as interleukin-1β .

Case Studies and Research Findings

StudyFindings
Barbuceanu et al. (2020)Reported synthesis of mercapto-1,2,4-triazoles with notable antibacterial activities against S. aureus and E. coli .
Jie et al. (2018)Discussed the synthesis of sulfonylated triazoles and their enhanced biological activity due to structural modifications .
Recent Study on Piperidine DerivativesHighlighted that piperidine-based triazoles induced apoptosis in C. auris, with MIC values ranging from 0.24 to 0.97 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural modifications:

  • Sulfonamide Group : Enhances solubility and biological efficacy.
  • Triazole Ring : Contributes to antimicrobial and anticancer activities through interactions with biological targets.

Q & A

Q. What are the established synthetic routes for 1-(benzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, and how can reaction conditions be optimized?

A common approach involves click chemistry for triazole formation. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. A modified procedure from literature (e.g., ) involves:

  • Reacting a piperidine derivative (e.g., 4-azidopiperidine) with benzenesulfonyl chloride to introduce the sulfonyl group.
  • Subsequent reaction with a terminal alkyne (e.g., phenylacetylene) in a THF/acetone mixture (5:1) with CuI (10 mol%) at reflux for 24 hours .
  • Optimization may include adjusting solvent polarity (e.g., DMF for higher yields) or using microwave-assisted synthesis to reduce reaction time.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the triazole (δ ~7.8–8.2 ppm for triazolyl protons) and benzenesulfonyl (δ ~7.5–7.9 ppm for aromatic protons) groups. For example, similar triazole-piperidine derivatives show distinct splitting patterns for piperidine protons (δ ~2.5–4.0 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for verifying molecular weight. For instance, a related compound (C23H21N5OS) was confirmed via LC-HRMS with [M+H]+ = 435.2393 .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) can assess purity.

Q. What are the hypothesized biological targets or pharmacological applications of this compound?

The triazole-piperidine-sulfonyl scaffold is structurally analogous to known orexin receptor antagonists (e.g., ) and kinase inhibitors. Potential targets include:

  • GPCRs (e.g., orexin receptors), where the triazole moiety may enhance binding affinity via π-π stacking.
  • Enzymes (e.g., acetyltransferases), as benzenesulfonyl groups are common in histone deacetylase (HDAC) inhibitors .
  • Antimicrobial agents , given the triazole’s role in disrupting fungal ergosterol biosynthesis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Single-crystal X-ray diffraction (SXRD) using SHELXL () is the gold standard. Key steps:
    • Grow crystals via vapor diffusion (e.g., dichloromethane/pentane).
    • Collect data at 100 K using synchrotron radiation for high resolution (<1.0 Å).
    • Refine structures with SHELXL’s restraints for disordered sulfonyl or triazole groups .
  • Example: A related piperidine-triazole derivative showed a chair conformation for piperidine and orthogonal alignment between the triazole and sulfonyl groups .

Q. How can conflicting solubility or stability data be systematically addressed?

  • Solubility Studies : Use shake-flask methods in buffers (pH 1–7.4) and solvents (e.g., water, ethanol, acetonitrile). For instance, analogous triazoles show improved solubility in ethanol (S) versus acetonitrile (N) .
  • Stability Testing :
    • Thermal : TGA/DSC to assess decomposition temperatures.
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
    • pH Stability : Incubate in simulated gastric/intestinal fluids and quantify degradation products .

Q. What computational strategies predict binding modes or pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like orexin receptors. For example, a triazole-piperidine analog showed hydrogen bonding with His346 in the orexin receptor active site .
  • ADMET Prediction : Tools like SwissADME estimate logP (target: 2–3 for optimal permeability), CYP450 inhibition, and bioavailability. A related compound (logP = 2.8) exhibited moderate blood-brain barrier penetration .

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